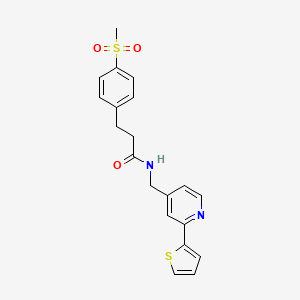

3-(4-(methylsulfonyl)phenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide

説明

This compound features a propanamide backbone with a 4-(methylsulfonyl)phenyl group at the 3-position and an N-((2-(thiophen-2-yl)pyridin-4-yl)methyl) substituent.

特性

IUPAC Name |

3-(4-methylsulfonylphenyl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-27(24,25)17-7-4-15(5-8-17)6-9-20(23)22-14-16-10-11-21-18(13-16)19-3-2-12-26-19/h2-5,7-8,10-13H,6,9,14H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSDRJFGODSXOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide typically involves multiple steps:

-

Formation of the Methylsulfonylphenyl Intermediate

Starting Material: 4-bromotoluene.

Reaction: Bromination followed by sulfonation to introduce the methylsulfonyl group.

Conditions: Bromine in the presence of a catalyst, followed by treatment with sulfuric acid and methanesulfonyl chloride.

-

Coupling with Thiophen-2-ylpyridine

Starting Material: 2-(thiophen-2-yl)pyridine.

Reaction: Coupling reaction using a palladium-catalyzed cross-coupling method (e.g., Suzuki or Heck reaction).

Conditions: Palladium catalyst, base (e.g., potassium carbonate), and appropriate solvents (e.g., toluene or DMF).

-

Formation of the Propanamide Moiety

Starting Material: The coupled intermediate from the previous step.

Reaction: Amidation reaction with 3-bromopropanoyl chloride.

Conditions: Base (e.g., triethylamine) and an appropriate solvent (e.g., dichloromethane).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

化学反応の分析

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Products: Oxidation of the thiophene ring or the methylsulfonyl group to form sulfoxides or sulfones.

-

Reduction

Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

Products: Reduction of the sulfonyl group to a sulfide or the amide to an amine.

-

Substitution

Reagents: Nucleophiles such as amines or alcohols.

Products: Substitution at the aromatic rings or the amide nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles in the presence of a base (e.g., sodium hydride) and appropriate solvents (e.g., DMF or DMSO).

科学的研究の応用

Chemistry

In chemistry, 3-(4-(methylsulfonyl)phenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide serves as a valuable building block for synthesizing more complex molecules. Its unique electronic properties allow it to be used in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). This compound's ability to undergo various chemical reactions, including oxidation and electrophilic substitution, enhances its utility as a versatile reagent in synthetic chemistry .

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a pharmaceutical intermediate. Its structural features suggest possible interactions with biological targets, such as enzymes or receptors. This interaction could modulate their activity, potentially leading to therapeutic applications. The compound may inhibit enzyme activity or alter signal transduction pathways, which are critical in drug development .

Case Studies

- Organic Electronics : Studies have shown that compounds similar to 3-(4-(methylsulfonyl)phenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide exhibit promising results when incorporated into OFETs, demonstrating improved charge mobility and stability.

- Anticancer Research : Preliminary investigations into the medicinal applications indicate that this compound may possess anticancer properties through its ability to inhibit specific cancer-related enzymes.

作用機序

The mechanism of action of 3-(4-(methylsulfonyl)phenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfonyl and amide groups suggests potential hydrogen bonding and electrostatic interactions with target molecules.

類似化合物との比較

Structural Analogues and Substituent Effects

a) 2-(Methylsulfonamido)-3-phenylpropanamide ()

- Key Differences : Replaces the pyridine-thiophene group with a simpler phenylpropanamide structure.

- Implications : The absence of the heterocyclic pyridine-thiophene moiety may reduce binding specificity compared to the target compound. The methylsulfonamido group could enhance solubility but limit membrane permeability .

b) Thiophene- and Pyridine-Containing Benzamides ()

- Examples : Compounds 4a (thiophen-2-yl) and 4b (thiophen-3-yl).

- Key Differences : Benzamide core vs. propanamide backbone; cyclopropylamine substituents.

- Implications : The benzamide scaffold may favor planar interactions with enzymes like LSD1, while the target compound’s propanamide chain could offer greater conformational flexibility. Thiophene positional isomers (2-yl vs. 3-yl) may alter steric hindrance or electronic effects .

c) 3-[(4-Chlorophenyl)sulfonyl]-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]propanamide ()

- Key Differences : Chlorophenylsulfonyl group replaces methylsulfonylphenyl; thiazole ring substitutes for pyridine-thiophene.

- Thiazole’s lower basicity compared to pyridine may reduce hydrogen-bonding capacity .

d) 3-Phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide ()

- Key Differences: Phenylethylamino-sulfonyl group instead of methylsulfonyl.

- Implications: The bulky phenylethylamino group may hinder membrane permeability but improve selectivity for hydrophobic binding pockets .

Physicochemical Properties

Pharmacological Hypotheses

- Target Compound : The methylsulfonyl group may target sulfonylurea receptors or kinases, while the pyridine-thiophene moiety could interact with aromatic residues in enzymes (e.g., cytochrome P450).

- Compound : Thiazole and chlorophenyl groups are common in antiviral agents, hinting at possible broad-spectrum applications .

生物活性

The compound 3-(4-(methylsulfonyl)phenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide , identified by its CAS number 84449-65-0, has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound includes a methylsulfonyl group attached to a phenyl ring and a pyridine moiety linked through a thiophene unit. This unique arrangement is believed to contribute to its biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its anti-inflammatory and anticancer properties. Below are key findings from recent research:

Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. For instance, a related compound demonstrated an IC50 value of 0.25 µM against COX-2, showing significant anti-inflammatory effects in animal models . While direct data on the target compound's COX inhibition is limited, the presence of the methylsulfonyl group is often associated with enhanced anti-inflammatory properties.

Anticancer Properties

Several studies have reported the anticancer potential of compounds featuring thiophene and pyridine derivatives. For example, compounds with similar scaffolds have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells . The mechanisms typically involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

- In Vitro Studies : A study evaluated the cytotoxicity of related compounds against MCF-7 cells. The results indicated that certain derivatives exhibited significant growth inhibition at concentrations as low as 10 µM, suggesting a potential for development as anticancer agents .

- In Vivo Models : In rat models, compounds structurally similar to the target compound were shown to reduce inflammation significantly, indicating that modifications in the chemical structure can enhance their pharmacological efficacy .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) of this compound is crucial for its development as a therapeutic agent. Preliminary investigations into similar compounds suggest moderate bioavailability and favorable metabolic profiles; however, detailed PK studies specific to this compound are still required.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。